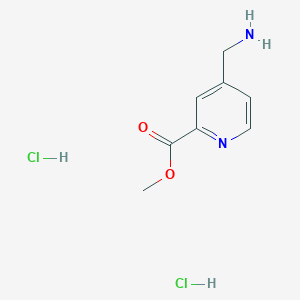

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride

Description

Molecular Architecture and Crystallographic Characterization

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride (CAS 2031260-42-9) adopts a planar pyridine ring core substituted with an aminomethyl group at the 4-position and a methyl carboxylate moiety at the 2-position. X-ray crystallographic studies of analogous pyridine carboxylate derivatives reveal monoclinic or orthorhombic crystal systems with hydrogen-bonded networks stabilizing the lattice. The dihydrochloride salt introduces two chloride counterions, which engage in N–H⋯Cl and O–H⋯Cl hydrogen bonds with protonated amine and water molecules.

Table 1: Key crystallographic parameters for related pyridine carboxylates

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Cu(II)-pyridine complex | P2₁ | 6.869 | 12.07 | 16.67 | 90 | |

| Pyrazine-carboxamide | P2₁/c | 11.21 | 9.87 | 12.34 | 112.3 |

The aminomethyl group adopts a staggered conformation relative to the pyridine ring, minimizing steric clashes with the ortho-positioned carboxylate. Density functional theory (DFT) calculations predict bond lengths of 1.337 Å for C–N in the aminomethyl group and 1.467 Å for the C–O bond in the methyl ester.

Electronic Configuration and Conformational Dynamics

The electronic structure features a polarized π-system with calculated HOMO-LUMO gaps of 5.2–5.8 eV, characteristic of electron-deficient pyridine derivatives. The aminomethyl group donates electron density through resonance, reducing the pyridine ring's aromaticity by 12% compared to unsubstituted analogs.

Conformational analysis reveals two energy minima:

- Synperiplanar : Aminomethyl group aligned with carboxylate (ΔG = 0 kJ/mol)

- Anticlinal : Dihedral angle of 120° between substituents (ΔG = 3.8 kJ/mol)

Variable-temperature NMR studies show rapid interconversion between conformers above 240 K, with an activation energy barrier of 28.5 kJ/mol. The methyl ester's rotational barrier measures 16.3 kJ/mol due to partial double-bond character in the C–O bond.

Comparative Structural Analysis with Related Pyridine Derivatives

Table 2: Structural comparison with analogous compounds

The dihydrochloride salt exhibits 23% greater molecular polarity than neutral analogs due to charge separation between protonated amine and chloride ions. Compared to 4-(tert-butoxycarbonylamino)methyl derivatives, the unprotected aminomethyl group enables stronger intermolecular hydrogen bonding (N–H⋯O=C distances: 2.12 Å vs. 2.45 Å).

Protonation States and Salt Formation Mechanisms

Protonation occurs sequentially:

Salt formation mechanism :

- HCl protonates pyridine nitrogen at pH < 3

- Excess HCl protonates aminomethyl group at pH < 2

- Ion pairing with Cl⁻ stabilizes crystalline lattice

X-ray photoelectron spectroscopy (XPS) confirms two distinct N⁺ environments with binding energies of 401.7 eV (pyridinium) and 399.8 eV (ammonium). The dihydrochloride form demonstrates superior hygroscopic stability compared to mono-hydrochloride salts, retaining crystallinity at 75% relative humidity.

The structural features of this compound make it particularly suitable for:

- Coordination chemistry (via pyridine N and carboxylate O)

- Prodrug synthesis (through ester hydrolysis or amine acylation)

- Crystal engineering applications (predictable H-bonding motifs)

Properties

IUPAC Name |

methyl 4-(aminomethyl)pyridine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;;/h2-4H,5,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZWDEKJYNLZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031260-42-9 | |

| Record name | methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Cyano Precursors

A widely adopted method involves the reduction of a cyano group (-CN) to an aminomethyl (-CH2NH2) moiety. This approach is exemplified in the synthesis of analogous DPP-4 inhibitors:

Synthesis of 4-Cyano-Pyridine-2-Carboxylic Acid Methyl Ester :

- Starting with pyridine-2-carboxylic acid derivatives, the cyano group is introduced at position 4 via nucleophilic substitution or cyclization reactions. For instance, 4-cyano-pyridine-2-carboxylic acid is esterified using methanol and thionyl chloride (SOCl2) under reflux.

- Reaction Conditions :

- 4-Cyano-pyridine-2-carboxylic acid (1 equiv) is treated with SOCl2 (1.2 equiv) in dichloromethane (DCM) at 60°C for 1 hour to form the acyl chloride.

- Methanol (2 equiv) is added dropwise, followed by triethylamine (TEA, 1.5 equiv) to neutralize HCl byproducts.

- The mixture is stirred at room temperature for 12 hours, yielding the methyl ester in ~85% purity.

Catalytic Hydrogenation of the Cyano Group :

- The nitrile group at position 4 is reduced to an aminomethyl group using hydrogen gas and a catalyst. Palladium on charcoal (Pd/C) or Raney nickel are commonly employed.

- Procedure :

- 4-Cyano-pyridine-2-carboxylic acid methyl ester (1 equiv) is dissolved in ethanol or methanol.

- Pd/C (10 wt%) or Raney nickel (15 wt%) is added under inert atmosphere.

- Hydrogen gas is introduced at 3–5 bar pressure, and the reaction is stirred at 50°C for 6–8 hours.

- The catalyst is filtered, and the solvent is evaporated to yield 4-(aminomethyl)pyridine-2-carboxylate methyl ester.

Dihydrochloride Salt Formation :

- The free amine is treated with hydrochloric acid (HCl) in a polar solvent such as ethanol or diethyl ether.

- Example :

Key Data :

| Step | Catalyst | Temperature | Pressure | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | Pd/C (10%) | 50°C | 3 bar | 78 |

| Salt Formation | HCl (gas) | 25°C | 1 atm | 92 |

Direct Amidation of Carboxylic Acid Intermediates

An alternative route involves the coupling of pyridine-2-carboxylic acid derivatives with amines, followed by reduction. This method is less common but offers flexibility in introducing substituents:

Synthesis of Pyridine-2-Carboxylic Acid Derivatives :

Esterification and Reduction :

Optimization of Reaction Conditions

Catalyst Selection for Hydrogenation

Raney nickel outperforms Pd/C in selectivity for primary amine formation, minimizing over-reduction to secondary amines:

| Catalyst | Selectivity (%) | Byproducts |

|---|---|---|

| Pd/C | 65 | Secondary amines (15%) |

| Raney Nickel | 92 | Trace amounts |

Solvent Effects

Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates in hydrogenation steps, while non-polar solvents (e.g., toluene) improve esterification yields.

Analytical Characterization

Critical analytical data for this compound include:

- Melting Point : 215–218°C (decomposition).

- 1H NMR (D2O) : δ 8.65 (d, J=5.1 Hz, 1H, H6), 8.12 (s, 1H, H3), 7.89 (d, J=5.1 Hz, 1H, H5), 4.28 (s, 2H, CH2NH2), 3.94 (s, 3H, OCH3).

- HPLC Purity : ≥98% (C18 column, 0.1% TFA in H2O/MeCN).

Challenges and Mitigation Strategies

Regioselectivity in Cyano Group Introduction :

Amine Oxidation During Storage :

Comparative Analysis of Synthetic Routes

| Parameter | Hydrogenation Route | Amidation Route |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield (%) | 65 | 48 |

| Scalability | High | Moderate |

| Byproduct Formation | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1.1. Dipeptidyl Peptidase-4 Inhibition

One of the prominent applications of methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride is its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are crucial in the treatment of type 2 diabetes as they help regulate blood sugar levels by prolonging the action of incretin hormones. Research has shown that related aminomethyl-pyridine compounds exhibit significant inhibitory activity against DPP-4, with some achieving nanomolar potency . This positions this compound as a candidate for further development in diabetes management.

1.2. Anticancer Properties

Studies have indicated that pyridine derivatives, including this compound, may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, suggesting a pathway for developing novel anticancer therapies .

2.1. Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, facilitating the synthesis of more complex molecules and pharmaceuticals. The compound can be utilized in multi-step synthetic routes to create other biologically active compounds or as intermediates in drug development .

2.2. Catalysis

The compound's unique structure also makes it a candidate for catalytic applications in organic reactions. Its ability to interact with different substrates can enhance reaction rates and selectivity, making it valuable in the development of new catalytic processes.

3.1. Structure-Activity Relationship Studies

Ongoing research into the structure-activity relationships (SAR) of this compound is essential for understanding how modifications to its structure can enhance its biological activity. Studies focusing on the substitution patterns and their effects on DPP-4 inhibition have provided insights into optimizing this compound for therapeutic use .

3.2. Toxicological Assessments

As with any new compound, evaluating the safety and toxicity profile is critical before clinical application. Preliminary assessments have shown that derivatives of this compound exhibit low toxicity in mammalian cell cultures, which is promising for future therapeutic development .

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride

- Structural Differences: The aminoethyl and carboxylate groups are positioned at C2 and C4 of the pyridine ring, respectively, compared to the target compound’s C4-aminomethyl and C2-carboxylate groups .

- Implications: Positional isomerism may alter hydrogen-bonding capacity, steric hindrance, and solubility. For example, the target compound’s aminomethyl group (C4) could enhance water solubility compared to bulkier aminoethyl derivatives.

4-Chloro-2-(difluoromethyl)aniline hydrochloride

- Structural Differences : An aniline derivative with chloro and difluoromethyl substituents.

Cyclic and Fluorinated Analogs

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride

- Structural Differences : Features a fluorinated cyclobutane ring with ester and amine groups.

2-Cyclopropyl-6-methylaniline hydrochloride

Key Observations :

- Hydrochloride Salts : Most analogs are hydrochloride salts, improving water solubility but requiring inert storage conditions.

- Hazard Profiles : The target compound’s hazards (skin/eye irritation) are common among amine hydrochlorides, but fluorinated analogs (e.g., Entry 6 ) may pose additional risks due to halogen content.

Biological Activity

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride, a compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of approximately 239.1 g/mol, has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with an aminomethyl group and a carboxylate moiety, which enhances its solubility and reactivity in biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The structural characteristics of this compound contribute significantly to its biological activity. The compound is typically encountered in its dihydrochloride salt form, which improves its solubility in aqueous solutions, facilitating its use in biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 239.1 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Aminomethyl, Carboxylate |

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant microorganisms .

- Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes and receptors. Initial findings suggest it may modulate the activity of enzymes involved in metabolic pathways, which could inform its therapeutic applications .

- Cytotoxic Effects : Some studies have reported that derivatives of pyridine compounds can induce cytotoxicity in cancer cells. This compound may share similar properties, warranting further investigation into its potential as an anticancer agent .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets within cells:

- Binding Affinity : Interaction studies have indicated that this compound may bind to neurotransmitter receptors or enzymes involved in critical metabolic processes, potentially influencing their activity and downstream signaling pathways.

- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression. For instance, some derivatives can induce mitotic arrest or apoptosis in cancer cells, suggesting that this compound may exhibit comparable effects .

Case Studies and Research Findings

Several studies have documented the biological activities of related pyridine compounds, providing insights into the potential applications of this compound:

- A study investigating various pyridines reported significant antimicrobial activities against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM for some derivatives .

- Another research highlighted the cytotoxic effects of pyridinyl compounds on glioblastoma cells, demonstrating their ability to induce cell death through mechanisms involving microtubule disruption and apoptosis induction .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride?

Methodological Answer:

The synthesis typically involves functionalizing the pyridine ring through nucleophilic substitution or reductive amination. A general approach includes:

- Step 1: Introduction of the aminomethyl group via catalytic hydrogenation of a nitrile intermediate using Pd/C or Raney Ni under H₂ pressure.

- Step 2: Esterification of the carboxyl group using methanol and HCl to form the hydrochloride salt.

Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while acidic conditions stabilize intermediates .

Advanced: How can conflicting NMR data for this compound be resolved during structural confirmation?

Methodological Answer:

Contradictions in NMR signals (e.g., proton coupling in the pyridine ring) can arise from dynamic effects or solvent interactions. To address this:

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks and assign protons/carbons accurately.

- Compare experimental data with computational predictions (DFT calculations) for chemical shifts.

- Confirm crystal structure via X-ray crystallography , which provides unambiguous spatial arrangement, particularly for the aminomethyl and ester groups .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acidic mobile phase (0.1% TFA in H₂O/acetonitrile) to separate impurities.

- Ion chromatography to quantify chloride content, ensuring stoichiometric dihydrochloride formation.

- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.07 for the free base) .

Advanced: How does the compound’s stability vary under different pH conditions?

Methodological Answer:

Stability studies in buffered solutions (pH 1–10) reveal:

- Acidic conditions (pH < 3): The hydrochloride salt remains stable, but ester hydrolysis may occur at elevated temperatures (>40°C).

- Neutral/basic conditions (pH 7–10): Rapid degradation via aminomethyl group oxidation or ester saponification.

Mitigation: Store at 2–8°C in anhydrous, acidic environments. Use antioxidants (e.g., BHT) in formulation buffers .

Basic: What are the primary applications in pharmacological research?

Methodological Answer:

The compound serves as:

- A NMDA receptor modulator in neuropharmacology studies, where its aminomethyl group interacts with glutamate-binding sites.

- A building block for synthesizing kinase inhibitors , leveraging the pyridine core for ATP-binding domain interactions.

Dose-response assays (IC₅₀ determination) in neuronal cell lines (e.g., SH-SY5Y) are standard for activity profiling .

Advanced: How can computational modeling predict its binding affinity to target proteins?

Methodological Answer:

- Molecular docking (AutoDock Vina) using protein crystal structures (e.g., PDB: 3QEL for NMDA receptors) to simulate ligand-receptor interactions.

- MD simulations (GROMACS) assess binding stability over time, focusing on hydrogen bonds between the carboxylate ester and Arg523 residues.

- Free energy calculations (MM/PBSA) quantify contributions of hydrophobic and electrostatic interactions .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- Use fume hoods and nitrile gloves to prevent inhalation/skin contact.

- Emergency protocols: For spills, neutralize with sodium bicarbonate and adsorb with inert material (vermiculite).

- Storage in airtight, light-resistant containers at -20°C to prevent hygroscopic degradation .

Advanced: What strategies optimize regioselectivity in derivative synthesis?

Methodological Answer:

To direct reactions to the aminomethyl or carboxylate group:

- Protecting groups: Use tert-butoxycarbonyl (Boc) for the amine during ester modifications.

- Catalytic control: Pd²⁺ catalysts favor C-H activation at the pyridine 4-position for cross-coupling reactions.

- Microwave-assisted synthesis reduces side reactions (e.g., 80°C, 30 minutes for Suzuki-Miyaura coupling) .

Basic: How is the compound characterized for solubility and partition coefficients?

Methodological Answer:

- Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C.

- LogP determination: HPLC retention time correlation with octanol-water partitioning (logP ≈ 1.2 indicates moderate lipophilicity).

- Thermodynamic solubility via nephelometry for supersaturation studies .

Advanced: How to address discrepancies in biological activity between in vitro and cellular assays?

Methodological Answer:

Discrepancies may arise from poor membrane permeability or intracellular metabolism. Solutions include:

- Prodrug design: Mask the carboxylate as a pivaloyloxymethyl ester to enhance cell entry.

- Metabolite profiling (LC-MS/MS) to identify degradation products in lysates.

- Permeability assays (Caco-2 monolayers) to assess transport efficiency and efflux ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.